N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C33H26BrN and its molecular weight is 516.482. The purity is usually 95%.
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Scientific Research Applications
Electron-Blocking Materials in OLEDs : N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) derivatives are used as electron-blocking materials in OLEDs. These materials demonstrate suitable optical properties, good electrochemical and thermal stability, and contribute to excellent charge balance and device lifetime in OLEDs (Hu et al., 2020).
Hole Transport Materials in Green Electroluminescent Devices : Certain derivatives of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine have been identified as efficient hole transport materials due to their proper Highest Occupied Molecular Orbital (HOMO) energy levels and excellent thermal stability. This makes them suitable for use in green OLEDs with improved efficiencies (Wu et al., 2017).
Use in Yellow Phosphorescent OLEDs : Some N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine derivatives have been applied as hole transporting materials in yellow phosphorescent OLEDs. The materials showed high current and external quantum efficiencies, with some derivatives outperforming triphenylamine-based materials (Braveenth et al., 2021).
Security Ink Applications : A study on a V-shaped molecule derivative, which is a half-cut cruciform of this compound, revealed its potential in multi-stimuli responsive materials with applications as security ink without the need for a covering reagent (Lu & Xia, 2016).
Selective Sensing of Chemicals : Derivatives of this compound have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating high sensitivity and selectivity (Han et al., 2020).
Properties
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26BrN/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(34)15-19-27)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLKFNHDNANUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728850 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246562-40-2 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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